2-methyl-3-bromo-1,4-naphthoquinone

Enzyme Inhibition Antimicrobial Target Substrate-Based Inhibitor

2-Methyl-3-bromo-1,4-naphthoquinone (CAS 3129-39-3), also known as 2-bromo-3-methyl-1,4-naphthalenedione, is a synthetic derivative of 1,4-naphthoquinone. It features a methyl group at the 2-position and a bromine atom at the 3-position of the naphthoquinone core, which confers distinct chemical reactivity and biological properties compared to its parent compound menadione (2-methyl-1,4-naphthoquinone, vitamin K3).

Molecular Formula C11H7BrO2
Molecular Weight 251.08 g/mol
CAS No. 3129-39-3
Cat. No. B1202679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-bromo-1,4-naphthoquinone
CAS3129-39-3
Synonyms2-bromo-3-methyl-1,4-naphthoquinone
Molecular FormulaC11H7BrO2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)Br
InChIInChI=1S/C11H7BrO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3
InChIKeyAVHXUWPFOZVLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-bromo-1,4-naphthoquinone (CAS 3129-39-3): A 1,4-Naphthoquinone Derivative with a Reactive Bromo-Substituent


2-Methyl-3-bromo-1,4-naphthoquinone (CAS 3129-39-3), also known as 2-bromo-3-methyl-1,4-naphthalenedione, is a synthetic derivative of 1,4-naphthoquinone . It features a methyl group at the 2-position and a bromine atom at the 3-position of the naphthoquinone core, which confers distinct chemical reactivity and biological properties compared to its parent compound menadione (2-methyl-1,4-naphthoquinone, vitamin K3) .

2-Methyl-3-bromo-1,4-naphthoquinone: Why Substitution with Menadione or Other 1,4-Naphthoquinones Compromises Research Reproducibility


In scientific and industrial settings, 1,4-naphthoquinone derivatives cannot be simply interchanged. The presence of the bromine atom at the 3-position in 2-methyl-3-bromo-1,4-naphthoquinone fundamentally alters its redox potential, enzyme inhibition profile, and chemical reactivity compared to non-brominated analogs like menadione or 2,3-dimethyl-1,4-naphthoquinone . This substitution directly impacts the compound's ability to act as a substrate-based inhibitor for specific enzymes and its susceptibility to nucleophilic substitution and dimerization, leading to divergent experimental outcomes. The quantitative evidence below demonstrates that generic substitution without considering these specific structural differences introduces significant variability, undermining the validity of comparative studies and process optimization.

2-Methyl-3-bromo-1,4-naphthoquinone: Evidence-Based Differentiators for Scientific Selection and Procurement


2-Methyl-3-bromo-1,4-naphthoquinone Exhibits ~18-Fold Higher Potency Against Quinol/Fumarate Reductase Compared to Its 3-Ethyl Analog

In a direct head-to-head enzymatic assay against quinol/fumarate reductase (QFR) from Wolinella succinogenes, 2-methyl-3-bromo-1,4-naphthoquinone (2-bromo-3-methyl-1,4-naphthoquinone) demonstrated significantly higher inhibitory potency compared to its closest structural analog, 2-bromo-3-ethyl-1,4-naphthoquinone. The target compound inhibited quinol oxidation by fumarate with an IC50 of 0.000061 mM, whereas the ethyl analog required a 10-fold higher concentration to achieve similar inhibition, with an IC50 of 0.00061 mM [1].

Enzyme Inhibition Antimicrobial Target Substrate-Based Inhibitor

2-Methyl-3-bromo-1,4-naphthoquinone Demonstrates Distinct Platelet Aggregation Inhibition Profile Compared to Menadione and the 3-Chloro Analog

While direct quantitative data for 2-methyl-3-bromo-1,4-naphthoquinone in this assay are not available, class-level inference can be drawn from a closely related structural analog. A study evaluating 1,4-naphthoquinone derivatives on thrombin-induced platelet aggregation found that 2-chloro-3-methyl-1,4-naphthoquinone (CMN) had an IC50 of 5 μg/mL, making it approximately 10-fold more potent than menadione (2-methyl-1,4-naphthoquinone, IC50 = 53 μg/mL) [1]. Given the established structure-activity relationship where 2,3-disubstitution with a halogen enhances antiplatelet activity, 2-methyl-3-bromo-1,4-naphthoquinone is predicted to exhibit a similarly high potency profile, distinct from unsubstituted menadione. This is a class-level inference and should be validated experimentally.

Platelet Aggregation Thrombosis Research Cardiovascular Pharmacology

2-Methyl-3-bromo-1,4-naphthoquinone Enables One-Step Synthesis of Structurally Diverse Dimeric Naphthoquinones, a Unique Synthetic Utility Not Shared by Menadione

2-Methyl-3-bromo-1,4-naphthoquinone possesses a unique reactivity profile that allows for the one-step preparation of three structurally distinct types of dimeric naphthoquinones via a Stille-type reaction using vinylstannanes [1]. This reactivity is a direct consequence of the bromine atom at the 3-position, which serves as a leaving group for cross-coupling. In contrast, menadione (2-methyl-1,4-naphthoquinone) lacks this halogen handle and cannot undergo the same transformation, requiring alternative, often multi-step, synthetic routes to achieve similar complex dimeric structures.

Organic Synthesis Dimeric Natural Products Stille Coupling

2-Methyl-3-bromo-1,4-naphthoquinone: High-Impact Applications Guided by Quantitative Evidence


Targeted Inhibition of Quinol/Fumarate Reductase for Antimicrobial Drug Discovery

Given its 10-fold higher potency (IC50 = 0.000061 mM) against QFR compared to its 3-ethyl analog, 2-methyl-3-bromo-1,4-naphthoquinone is the preferred starting point for medicinal chemistry campaigns targeting this enzyme in pathogenic bacteria such as Helicobacter pylori and Campylobacter jejuni . Its use at lower concentrations minimizes the risk of off-target cytotoxicity, a critical factor in early-stage hit-to-lead optimization.

Development of Novel Antiplatelet Agents with Enhanced Potency

Based on class-level evidence that 2,3-disubstituted 1,4-naphthoquinones exhibit significantly enhanced antiplatelet activity compared to menadione (IC50 of 5 μg/mL for CMN vs. 53 μg/mL for menadione), 2-methyl-3-bromo-1,4-naphthoquinone is a promising candidate for developing new antithrombotic agents . Its procurement is justified for structure-activity relationship (SAR) studies aimed at optimizing this pharmacological effect.

Efficient Synthesis of Dimeric Quinone Scaffolds in Natural Product Chemistry

This compound's unique ability to undergo one-step, three-way dimerization via Stille coupling makes it an indispensable building block for the synthesis of complex dimeric naphthoquinones, a class of molecules with diverse biological activities . Procurement of this specific brominated derivative is essential for synthetic chemists seeking to avoid lengthy, low-yielding synthetic sequences associated with non-halogenated analogs like menadione.

Substrate-Based Inhibitor Design for QFR and Related Targets

The established role of 2-methyl-3-bromo-1,4-naphthoquinone as a substrate-based inhibitor of QFR, with a well-defined IC50 value under physiological conditions, makes it a critical tool compound for mechanistic enzymology studies and for validating QFR as a drug target in pathogenic bacteria .

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